![molecular formula C20H18N2O3 B4141943 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione](/img/structure/B4141943.png)
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione
Overview
Description
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GR3027 and has been studied extensively for its pharmacological properties.
Scientific Research Applications
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has been found to have several potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that GR3027 has neuroprotective properties and can protect neurons from damage caused by oxidative stress. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for neuroinflammatory disorders.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that it acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. It may also act on other receptors in the brain, such as the sigma-1 receptor, to exert its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione has several biochemical and physiological effects. It has been found to increase the levels of glutathione, an antioxidant that protects cells from damage caused by reactive oxygen species. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)-2,5-pyrrolidinedione. One area of research is the development of new derivatives of the compound with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various receptors in the brain.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylindol-3-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-21-12-15(13-7-3-4-8-16(13)21)14-11-19(23)22(20(14)24)17-9-5-6-10-18(17)25-2/h3-10,12,14H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAXZURSTXYZTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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